3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one
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Overview
Description
3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound with a fused thieno-pyrimidine ring system. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one is not fully understood. However, it has been suggested that its anticancer activity is mediated through the inhibition of DNA topoisomerase II, an enzyme involved in DNA replication and repair. Its anti-inflammatory activity is thought to be due to the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and physiological effects:
Studies have shown that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent. In addition, it has been reported to exhibit antiviral activity against the hepatitis C virus.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one in lab experiments is its relatively simple synthesis method. However, its low solubility in water can limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Future Directions
There are several future directions for the research on 3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one. One area of interest is the development of new analogs with improved solubility and potency. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. In addition, the use of this compound as a building block for the synthesis of functional materials with novel properties is an area of growing interest.
Synthesis Methods
The synthesis of 3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride to form 2-(2-chloroacetyl)aminothiophenol. This intermediate is then reacted with 2-cyanomethylthiophene in the presence of a base to yield the final product.
Scientific Research Applications
The unique structural features of 3-(1,3-Benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one make it a promising candidate for various scientific applications. In medicinal chemistry, it has been shown to exhibit anticancer, anti-inflammatory, and antiviral activities. In material science, it has been used as a building block for the synthesis of functional materials with potential applications in optoelectronics and sensors.
properties
IUPAC Name |
3-(1,3-benzothiazol-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3OS2/c18-14-9-5-6-19-13(9)15-8-17(14)7-12-16-10-3-1-2-4-11(10)20-12/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLQDGDGGVBGEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CN3C=NC4=C(C3=O)C=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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